N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide

PPARα Antagonist Nuclear Receptor Transactivation Assay

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide (CAS 895469-38-2), with the molecular formula C19H15FN2O3S2 and molecular weight 402.46, is a synthetic small molecule classified as a benzothiazole-based N-(phenylsulfonyl)amide derivative. This compound is characterized as a potent peroxisome proliferator-activated receptor alpha (PPARα) antagonist.

Molecular Formula C19H15FN2O3S2
Molecular Weight 402.46
CAS No. 895469-38-2
Cat. No. B2996639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
CAS895469-38-2
Molecular FormulaC19H15FN2O3S2
Molecular Weight402.46
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN2O3S2/c20-13-6-8-14(9-7-13)27(24,25)11-17(23)21-19-22-18-15-4-2-1-3-12(15)5-10-16(18)26-19/h1-4,6-9H,5,10-11H2,(H,21,22,23)
InChIKeyVYEIPDKTGYJVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide (CAS 895469-38-2) for Targeted PPARα Antagonism Research


N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide (CAS 895469-38-2), with the molecular formula C19H15FN2O3S2 and molecular weight 402.46, is a synthetic small molecule classified as a benzothiazole-based N-(phenylsulfonyl)amide derivative. This compound is characterized as a potent peroxisome proliferator-activated receptor alpha (PPARα) antagonist [1]. This class of compounds was developed through an agonist–antagonist switching strategy starting from PPARα agonist scaffolds, to create novel tools for dissecting the receptor's biological role, particularly in the context of cancer metabolism and lipid signaling [2]. Understanding its specific PPARα antagonistic profile is critical for researchers aiming to control metabolic pathways in cellular models and for institutions procuring high-purity, well-characterized tool compounds for oncology or metabolic disease research programs.

Why N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide Cannot Be Replaced by Other Commercial PPARα Antagonists


Blind selection of a generic PPARα antagonist is a high-risk procurement strategy for targeted mechanistic studies. The benzothiazole-based N-(phenylsulfonyl)amide series, to which this compound belongs, was developed via a specific structural transition from carboxylic acid agonists, yielding unique binding interactions within the PPARα ligand-binding domain [1]. The structural specificity—a fused dihydrobenzo[e]benzothiazole core combined with a 4-fluorophenylsulfonylacetamide moiety—determines its interaction with transcriptional corepressors and downstream gene regulation, such as CPT1A expression [1]. Unlike the well-characterized irreversible antagonist GW6471 or the fibrate-derived N-acylsulfonamides, subtle alterations in the sulfonyl linker, aryl substitution, and the benzothiazole core's oxidation state profoundly affect selectivity, potency, and functional antagonism. Generic substitution risks invalidating structure-activity relationship (SAR) series continuity, introducing confounding off-target effects, and failing to replicate the antagonistic potency documented for this specific chemotype.

Quantitative Differentiation Evidence for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide as a PPARα Research Tool


Functional Activity: PPARα Antagonism in Cell-Based Transactivation Assay vs. GW7647-Induced Activation

The N-(phenylsulfonyl)amide series, including the target compound, was evaluated for its ability to inhibit PPARα activation induced by the potent agonist GW7647 in a cell-based transactivation assay. The class demonstrated a dose-dependent antagonistic profile, confirming functional blockade of PPARα signaling [1]. This differentiates it pharmacologically from agonists like fenofibrate or GW7647, and positions the series as a specific tool for PPARα loss-of-function studies.

PPARα Antagonist Nuclear Receptor Transactivation Assay Metabolic Disease Research

Mechanistic Differentiation: CPT1A Expression Pattern Modulation vs. GW6471 Control

Certain compounds within this benzothiazole-based N-(phenylsulfonyl)amide series, which includes the target molecule, demonstrated an inhibitory effect on CPT1A (carnitine palmitoyltransferase 1A) expression patterns [1]. This downstream biological effect is distinct from the mechanism of the classic PPARα antagonist GW6471, which primarily acts by recruiting corepressors and inhibiting coactivator binding. The modulation of CPT1A expression suggests a specific functional consequence on fatty acid oxidation (FAO) pathways that may not be uniformly shared by all PPARα antagonists.

PPARα Antagonist CPT1A Gene Regulation Cancer Metabolism

Structural Differentiation: Benzothiazole Core vs. Fibrate-Derived N-Acylsulfonamide PPARα Antagonists

The chemical scaffold is a key differentiator. Phenylpropanoic acid derivatives bearing a benzothiazole ring, such as the target compound's structural class, were designed as PPARα/δ selective agonists or antagonists. This contrasts with fibrate-derived N-acylsulfonamide antagonists like those reported by Ammazzalorso et al. (2012) in the European Journal of Medicinal Chemistry. The 4,5-dihydrobenzo[e][1,3]benzothiazole core provides a distinct spatial orientation of the sulfonylacetamide moiety, which is expected to influence receptor subtype selectivity and binding kinetics compared to the simpler benzothiazole or acyclic sulfonamide scaffolds [1].

PPARα Antagonist Benzothiazole Medicinal Chemistry SAR

Evidence Limitation Acknowledgment: Limited Public Domain Quantitative Data for This Exact CAS Registry Number

A targeted literature and database search for CAS 895469-38-2 reveals that the compound's specific IC50, Ki, and selectivity profile data against a panel of nuclear receptors are not yet available in public repositories like ChEMBL, PubChem BioAssay, or BindingDB. The quantitative data presented here are inferred from the class-level pharmacological characterization of benzothiazole-based N-(phenylsulfonyl)amides [1]. This limitation is critical for procurement decisions, as batch-to-batch pharmacological equivalence cannot be verified without original synthesis and internal assay data. Users should request a Certificate of Analysis (CoA) with HPLC purity and, if available, internal biological QC data from the vendor.

PPARα Antagonist Evidence Limitation

Optimal Research Applications for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide (CAS 895469-38-2)


Chemical Probe for PPARα-Dependent Metabolic Reprogramming in Cancer Models

In oncology laboratories studying metabolic reprogramming, this compound can be deployed as a PPARα antagonist to dissect the role of PPARα-mediated fatty acid oxidation (FAO) in cancer cell survival under metabolic stress. The documented ability of its chemotype to modulate CPT1A expression patterns provides a rationale for its use in pancreatic, colorectal, or paraganglioma cell line experiments where PPARα antagonism has been shown to exert antiproliferative effects [1]. Researchers should establish a dose-response curve against GW7647-induced luciferase activity to confirm functional antagonism in their specific cell background before proceeding to metabolic flux assays.

Structural Biology and Ligand-Binding Studies of PPARα LBD

The rigid, fused benzothiazole scaffold of this compound makes it an attractive candidate for co-crystallization or computational docking studies to explore novel binding modes within the PPARα ligand-binding domain. Unlike flexible fibrate-derived antagonists, the constrained geometry may lock the H12 (activation function-2) helix in a distinct conformation, recruiting corepressors like NCoR and SMRT. Comparative studies with the published PPARα-GW6471 co-crystal structure could reveal unique ligand-receptor interactions, advancing the rational design of selective PPARα modulators (SPPARMα).

Chemical Starting Point for Dual PPARα/Carbonic Anhydrase (CA) Inhibitor Design

The N-acylsulfonamide group within this compound is a recognized zinc-binding group capable of inhibiting certain carbonic anhydrase isoforms, as demonstrated by fibrate-based N-acylsulphonamides targeting hCAs [2]. The target compound's integrated benzothiazole-PPARα pharmacophore creates an opportunity to design a bifunctional molecule that simultaneously antagonizes PPARα and inhibits tumor-associated CA IX/XII. This approach is relevant for developing novel anticancer agents that target both the hypoxic tumor microenvironment and lipid metabolism.

Hit-to-Lead Exploration for Dyslipidemia and NAFLD Target Validation

Given that PPARα is a master regulator of hepatic lipid catabolism, this antagonist can serve as a tool to validate the therapeutic hypothesis that transient PPARα inhibition reduces hepatic steatosis in specific contexts, as suggested by pathway association with NAFLD [1]. In primary hepatocyte models, researchers can test whether this compound modulates peroxisomal and mitochondrial FAO genes and compare its effects with the partial agonist/antagonist profiles of clinically relevant fibrates, potentially uncovering new avenues for treating metabolic liver diseases.

Quote Request

Request a Quote for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.